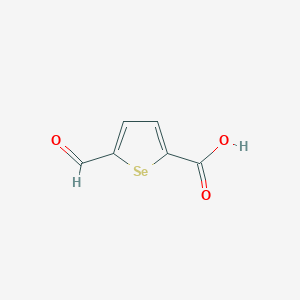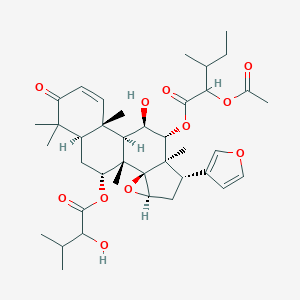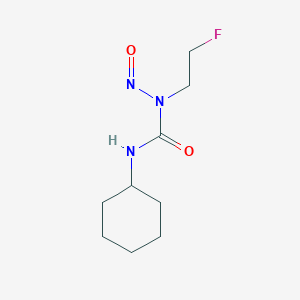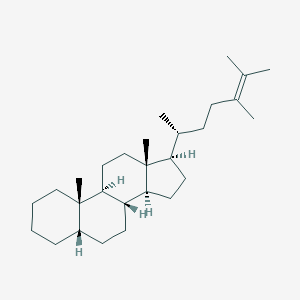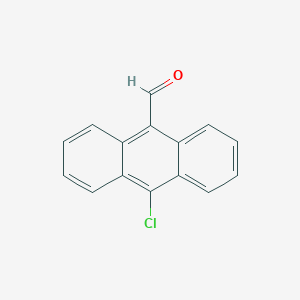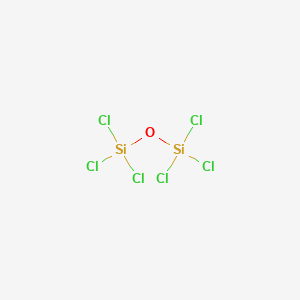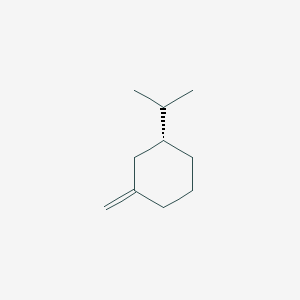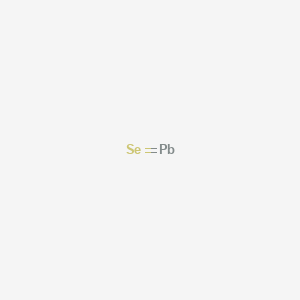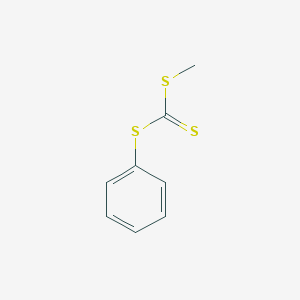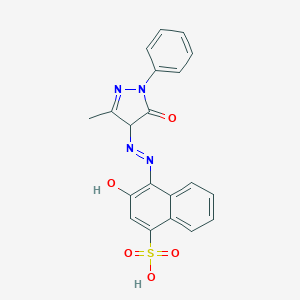
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan IV, and it is a synthetic dye that is used in various applications, including staining biological samples, coloring textiles, and as a food additive. Sudan IV is a red-colored powder that is soluble in organic solvents and has a molecular weight of 408.5 g/mol.
Mécanisme D'action
The mechanism of action of Sudan IV involves its ability to bind to lipids, including triglycerides and cholesterol, in biological samples. This binding results in the formation of a colored complex that can be visualized using various techniques, including microscopy and spectrophotometry.
Effets Biochimiques Et Physiologiques
Sudan IV has been shown to have various biochemical and physiological effects. Studies have shown that Sudan IV can induce lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, Sudan IV has been shown to have cytotoxic effects on various cell lines, including human hepatoma cells and human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan IV has several advantages and limitations when used in lab experiments. One of the advantages of Sudan IV is its ability to selectively stain lipids in biological samples. This property makes it a useful tool in lipid research. However, Sudan IV has limitations, including its toxicity and potential for inducing oxidative stress and cell damage.
Orientations Futures
There are several future directions for research involving Sudan IV. One area of research is the development of new staining agents that are less toxic and have fewer side effects than Sudan IV. Additionally, research can be conducted to investigate the potential therapeutic applications of Sudan IV, including its use in cancer treatment. Finally, further studies can be conducted to elucidate the mechanism of action of Sudan IV and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of Sudan IV involves the reaction of 1-naphthalenesulfonic acid with diazonium salt of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-amine. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid. The product is then purified using various techniques, including recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
Sudan IV has been widely used in scientific research for various applications. One of the most common uses of Sudan IV is as a staining agent for biological samples. This compound is used to stain lipids, including triglycerides and cholesterol, in tissues and cells. Sudan IV is also used in the textile industry as a dye for synthetic fibers. Additionally, Sudan IV has been used as a food additive to color fats and oils.
Propriétés
Numéro CAS |
14954-75-7 |
|---|---|
Nom du produit |
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- |
Formule moléculaire |
C20H16N4O5S |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29) |
Clé InChI |
SMWFPWCQIMMAHI-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Autres numéros CAS |
14954-75-7 |
Synonymes |
4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



